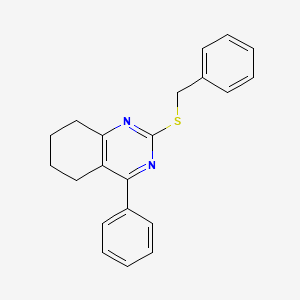
2-(Benzylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a quinazoline core with a benzylsulfanyl and phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinazoline core. Common starting materials include anthranilic acid derivatives and appropriate aldehydes or ketones.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction. This can be achieved by reacting anthranilic acid with formamide or formic acid under heating conditions.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction. Benzyl mercaptan is reacted with a suitable leaving group on the quinazoline core, such as a halide or tosylate, under basic conditions.
Phenyl Substitution: The phenyl group is typically introduced through a Friedel-Crafts alkylation reaction, using benzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Benzyl mercaptan, sodium hydroxide, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-(Benzylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features may allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial, anticancer, and anti-inflammatory activities. Further research is needed to fully understand its therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(benzylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinazoline core and substituent groups. These interactions may modulate biological pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)quinazoline: Lacks the tetrahydro component, potentially altering its biological activity.
4-Phenylquinazoline: Lacks the benzylsulfanyl group, which may affect its reactivity and interactions.
5,6,7,8-Tetrahydroquinazoline: Lacks both the benzylsulfanyl and phenyl groups, making it less complex.
Uniqueness
2-(Benzylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline is unique due to the combination of its substituents and the tetrahydroquinazoline core. This combination may confer specific biological activities and reactivity patterns not observed in simpler analogs.
Properties
Molecular Formula |
C21H20N2S |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-phenyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C21H20N2S/c1-3-9-16(10-4-1)15-24-21-22-19-14-8-7-13-18(19)20(23-21)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 |
InChI Key |
BRODCJGAPRZRLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















